molecular formula C19H30N2O3 B13777147 Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester CAS No. 63986-45-8

Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester

Katalognummer: B13777147
CAS-Nummer: 63986-45-8
Molekulargewicht: 334.5 g/mol
InChI-Schlüssel: MEDZNVSJGXLLCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a carbanilic acid core substituted with a butoxy group at the 4-position, a methyl group at the 2-position, and a piperidinoethyl ester moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester typically involves the esterification of carbanilic acid derivatives with 2-piperidinoethanol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

63986-45-8

Molekularformel

C19H30N2O3

Molekulargewicht

334.5 g/mol

IUPAC-Name

2-piperidin-1-ylethyl N-(4-butoxy-2-methylphenyl)carbamate

InChI

InChI=1S/C19H30N2O3/c1-3-4-13-23-17-8-9-18(16(2)15-17)20-19(22)24-14-12-21-10-6-5-7-11-21/h8-9,15H,3-7,10-14H2,1-2H3,(H,20,22)

InChI-Schlüssel

MEDZNVSJGXLLCL-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCCCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.